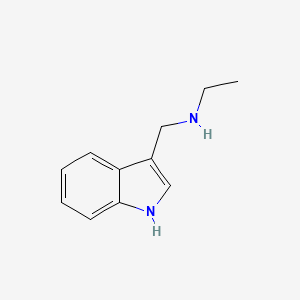

Ethyl-(1H-indol-3-ylmethyl)-amine

Description

Ethyl-(1H-indol-3-ylmethyl)-amine (molecular formula: C₁₁H₁₄N₂) is a secondary amine featuring an indole ring substituted at the 3-position with a methyl group linked to an ethylamine moiety. The compound is structurally characterized by the indol-3-ylmethyl group, which is critical for its interactions with biological targets, such as enzymes or receptors. Its hydrochloride salt form (CID 12234381) enhances stability and solubility, making it suitable for pharmacological studies . Indole derivatives are widely explored for their bioactivity, and the ethylamine substituent in this compound may modulate its physicochemical properties, such as lipophilicity and basicity, compared to other analogs.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

N-(1H-indol-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C11H14N2/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,12-13H,2,7H2,1H3 |

InChI Key |

GCRIGFSHNKTTHN-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Indole derivatives, including ethyl-(1H-indol-3-ylmethyl)-amine, have been extensively studied for their anticancer properties. Research indicates that compounds with the indole scaffold can exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Indoles can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. For instance, a series of indole-based analogs have shown promising results in inducing cell death in breast cancer cells through modulation of the Bcl-2 family of proteins .

- Case Studies : A study synthesized several indole derivatives and evaluated their cytotoxicity using the Brine Shrimp Lethality Bioassay. The most active compounds demonstrated IC50 values indicating potent anticancer activity, suggesting that this compound could serve as a lead compound for further development .

Antimicrobial Properties

This compound has also shown potential as an antimicrobial agent. The indole structure is known for its ability to interact with microbial enzymes and disrupt cellular processes.

- Activity Spectrum : Studies have reported that indole derivatives possess activity against various pathogens, including bacteria and fungi. For example, certain synthesized indole compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating significant antimicrobial potential .

- Research Findings : In vitro studies highlighted that some derivatives exhibited selective toxicity towards pathogenic microorganisms while being less harmful to human cells, underscoring their therapeutic potential .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of indole derivatives, including this compound. These compounds may offer benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mechanism : Indoles are believed to exert neuroprotective effects through antioxidant activity, reducing oxidative stress and inflammation in neuronal tissues. This is crucial in preventing neuronal damage associated with neurodegenerative conditions .

- Clinical Implications : Some studies have suggested that the modulation of neurotransmitter systems by indole derivatives could enhance cognitive function and provide symptomatic relief in neurodegenerative disorders .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Ethyl-(1H-indol-3-ylmethyl)-amine and related compounds:

Key Findings

The furan-2-ylmethyl analog (MIC = 40 µg/mL against Mtb) demonstrates that polar substituents can retain antibacterial activity, though with reduced potency compared to smaller alkyl chains .

Synthetic Accessibility :

- Gramine’s synthesis via the Mannich reaction is well-established, while this compound may require tailored alkylation protocols .

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine’s synthesis involves dihydroindole intermediates, highlighting the impact of indole saturation on reaction pathways .

Physicochemical and Pharmacokinetic Profiles :

- This compound’s hydrochloride salt improves aqueous solubility, a critical factor for drug delivery .

- Substituted carbazoles (e.g., ethyl-(2-methoxybenzyl)-amine) show that aromatic substituents can enhance enzyme inhibition (AChE IC₅₀ = 0.773 µM), suggesting that indole’s π-system in this compound may similarly interact with hydrophobic enzyme pockets .

Cellular Uptake Mechanisms :

- Studies on alkylamine uptake in Cyclotella cryptica indicate that ethylamine derivatives are concentrated less efficiently than methylamine, implying that this compound’s transport may rely on passive diffusion rather than active transport .

Q & A

Q. What computational methods are effective for predicting the bioactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.